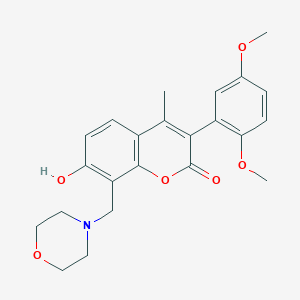

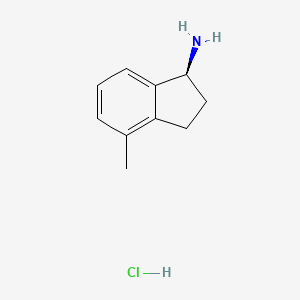

![molecular formula C21H19N5O5 B2480599 3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-42-2](/img/structure/B2480599.png)

3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves the condensation of cyanopyridine derivatives or analogous starting materials with amides or amines under reflux conditions. Such processes yield compounds that have been characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry, indicating the formation of the desired pyrazolopyrimidine core structure (Maheswaran et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is often confirmed through single-crystal X-ray diffraction methods, which provide detailed information on the crystalline form and the molecular geometry of the compound. These studies are complemented by DFT calculations to analyze the electronic structure and predict the reactivity of the compounds (Saeed et al., 2020).

Chemical Reactions and Properties

Pyrazolopyrimidines participate in various chemical reactions, including interactions with amines to form amides and cyclization reactions that lead to the formation of different heterocyclic structures. These reactions are pivotal for modifying the core pyrazolopyrimidine structure to obtain derivatives with varied biological activities (Eleev et al., 2015).

Physical Properties Analysis

The physical properties of pyrazolopyrimidine derivatives, such as solubility, melting points, and crystallinity, are influenced by the substituents attached to the core structure. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are utilized to study these properties and their implications for the compound's stability and application potential (Kumara et al., 2018).

Chemical Properties Analysis

The reactivity of pyrazolopyrimidine derivatives towards nucleophiles, electrophiles, and other reactive species is a key aspect of their chemical properties. Studies on their interaction with DNA, proteins, and enzymes provide insights into their mechanism of action at the molecular level, which is critical for their potential therapeutic applications (Singla et al., 2017).

科学的研究の応用

Anticancer and Anti-inflammatory Applications

Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their anticancer and anti-inflammatory activities. A notable study synthesized a series of these compounds, revealing their cytotoxic effects on various cancer cell lines and inhibitory effects on 5-lipoxygenase, a key enzyme in the inflammation pathway (Rahmouni et al., 2016). Further research into pyrazolo[3,4‐d]pyrimidine derivatives identified their role as COX-2 selective inhibitors, showcasing their potential in anti-inflammatory drug development (Raffa et al., 2009).

Antiviral Applications

Another area of interest is the antiviral capabilities of benzamide-based pyrazolo and pyrimidine derivatives. A study detailed the synthesis of novel compounds exhibiting significant activity against the influenza A virus, subtype H5N1, known as bird flu. This suggests a promising avenue for developing new antiviral agents (Hebishy et al., 2020).

Antimicrobial Applications

The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives have been explored, with synthesized compounds displaying activity against a range of bacterial strains. This research underscores the potential of these compounds in addressing microbial resistance and developing new antibiotics (Abdel-Gawad et al., 2003).

Application in Molecular Docking and DFT Studies

The application of pyrazole and pyrimidine derivatives extends into computational chemistry, where Density Functional Theory (DFT) calculations and molecular docking studies have been utilized to predict the biological activity and binding affinities of these compounds. Such studies are crucial for understanding the molecular basis of their action and for the rational design of more potent derivatives (Farag & Fahim, 2019).

作用機序

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to the family of pyrazolopyridines , which have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that the compound may interact with a variety of biological targets, including enzymes, receptors, and other proteins.

Mode of Action

The exact mode of action of the compound is currently unknown. It’s known that pyrazolopyridines can deactivate radicals by two major mechanisms: the hydrogen atom transfer (hat) and single electron transfer (set) mechanism . These mechanisms suggest that the compound may act as an antioxidant, neutralizing harmful free radicals in the body.

Pharmacokinetics

The compound’s molecular weight of 2112576 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal conditions but may decompose under high temperatures and light exposure . Therefore, it should be stored in a cool, dark place to maintain its stability and efficacy.

特性

IUPAC Name |

3,4,5-trimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O5/c1-29-16-9-13(10-17(30-2)18(16)31-3)20(27)24-25-12-22-19-15(21(25)28)11-23-26(19)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQNEEWBEAAURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

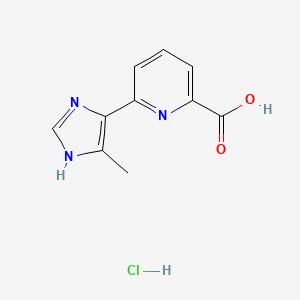

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480517.png)

![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)

![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)

![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2480524.png)

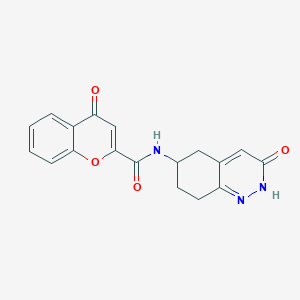

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2480532.png)

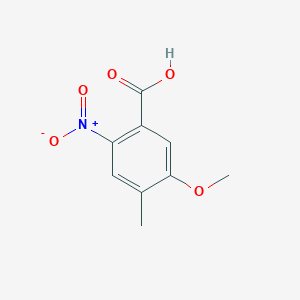

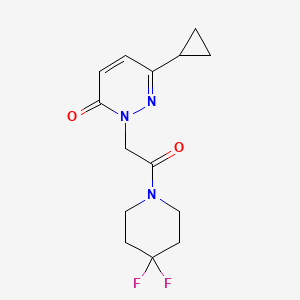

![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)

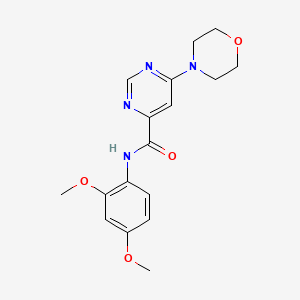

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)